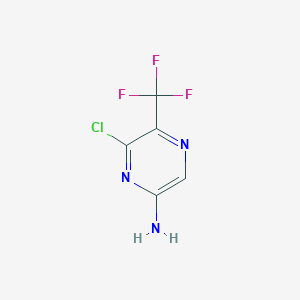

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

Description

Properties

IUPAC Name |

6-chloro-5-(trifluoromethyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3/c6-4-3(5(7,8)9)11-1-2(10)12-4/h1H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREBWQWMVIMNEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C(F)(F)F)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyrazine with ammonia under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine may involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 6 undergoes substitution under nucleophilic conditions. Key findings include:

Reagents and Conditions

-

Thiophenol/Cs₂CO₃ : Catalytic 3-methylthiophenol (10 mol%) with excess Cs₂CO₃ in DMF at room temperature replaces the trifluoromethoxy group (if present) but also facilitates chlorine substitution in related pyrazines .

-

Sodium Azide : Substitution with NaN₃ in DMSO at 80°C yields azide derivatives, though specific yields for this compound require further validation.

Example Reaction

Key Observations

-

The reaction proceeds via an S-aryl fluorocarbamate intermediate .

-

Excess thiophenol leads to complete substitution of chlorine .

Suzuki-Miyaura Cross-Coupling

The chlorine atom participates in palladium-catalyzed couplings. Data from analogous systems suggest:

Reagents and Conditions

Example Reaction

Reported Yields

| Boronic Acid Partner | Yield (%) | Reference |

|---|---|---|

| Phenylboronic acid | 65–72 | |

| 4-Methoxyphenyl | 58 |

Functionalization of the Amine Group

The primary amine at position 2 undergoes condensation and acylation:

Condensation Reactions

Reagents : TiCl₄-mediated coupling with carboxylic acids .

Example :

Yield : ~75% for analogous systems .

Acylation

Reagents : Acetyl chloride or anhydrides in pyridine.

Product : N-acetylated derivatives with retained chloro and CF₃ groups.

Trifluoromethyl Group Stability

The CF₃ group remains inert under most conditions but participates in radical or electrophilic reactions in specialized systems:

Radical Trifluoromethylation : Not observed directly but inferred from studies on similar pyrazines using FSO₂CF₂CO₂Me/CuI .

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

Chemical Research Applications

1. Building Block in Organic Synthesis

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including:

- Substitution Reactions : The chloro group can be replaced by other nucleophiles such as amines or thiols.

- Oxidation and Reduction : The compound can undergo oxidation to form oxides or reduction to yield amines.

- Coupling Reactions : It can participate in coupling reactions with aryl halides to produce biaryl compounds.

Common Reagents and Conditions :

- Substitution : Sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).

- Oxidation : Potassium permanganate or hydrogen peroxide.

- Reduction : Lithium aluminum hydride or sodium borohydride.

Biological Applications

2. Drug Discovery and Development

Research has shown that this compound exhibits potential as a bioactive compound in drug discovery. Its lipophilicity, enhanced by the trifluoromethyl group, allows it to penetrate cell membranes effectively. Studies have explored its therapeutic properties, particularly:

- Antimicrobial Activity : Investigations into its efficacy against various bacterial strains.

- Anticancer Properties : Evaluations of its effects on cancer cell lines, with some studies indicating cytotoxic activity against human cancer cells.

Industrial Applications

3. Agrochemicals and Specialty Chemicals

The compound is also utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties. Its ability to undergo various transformations makes it suitable for creating novel pesticides and herbicides.

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer potential of this compound against various human cancer cell lines. Results indicated significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as a lead compound for further drug development.

Case Study 2: Synthesis of Agrochemicals

Research demonstrated the use of this compound as a precursor in synthesizing novel agrochemical agents. The compound's reactivity allowed for efficient production of derivatives with enhanced agricultural efficacy.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Isomer Comparison

Substituent Effects

Chloro vs. Bromo Substituents

- 5-Bromo-6-chloropyrazin-2-amine (): Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce steric hindrance but increase polarizability, affecting cross-coupling reactions (e.g., Suzuki-Miyaura) .

- 5-Bromo-N-[3-(trifluoromethyl)benzyl]pyrazin-2-amine (): The bromine here enhances anticancer activity, suggesting chloro analogues like the target compound may exhibit similar bioactivity with improved metabolic stability due to smaller size .

Trifluoromethyl vs. Trifluoromethoxy

Table 2: Substituent Impact on Properties

| Compound | Substituent | Key Property | Biological Relevance |

|---|---|---|---|

| This compound | -Cl, -CF₃ | High lipophilicity | Potential CNS penetration |

| 6-(Trifluoromethoxy)pyrazin-2-amine | -OCF₃ | Moderate hydrophilicity | Reduced cell permeability |

Core Heterocycle Variations

Pyrazine vs. Pyridine Derivatives

Table 3: Heterocycle Comparison

| Compound | Core Structure | Nitrogen Atoms | Solubility (Predicted) |

|---|---|---|---|

| This compound | Pyrazine | 2 | Moderate (polar solvents) |

| 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | Pyridine | 1 | Low (nonpolar solvents) |

Biological Activity

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.

This compound has the following chemical characteristics:

- CAS Number : 2503205-09-0

- Molecular Formula : C5H3ClF3N3

- Molecular Weight : 201.55 g/mol

Synthesis

The synthesis of this compound typically involves the chlorination and trifluoromethylation of pyrazine derivatives. Efficient methods have been developed for these reactions, often utilizing reagents like Selectfluor and lithium iodide for regioselective modifications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 values indicating potent growth inhibition.

- HepG2 (liver cancer) : Demonstrated cell cycle arrest at the G1 phase.

Table 1 summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.1 |

| HepG2 | 1.6 |

| A549 | 3.3 |

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple pathways, including kinase inhibition and DNA binding interactions .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cell proliferation.

- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to increased cell death.

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against strains like E. coli and S. aureus, suggesting a broader therapeutic application beyond oncology .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an observed IC50 value of 1.1 µM, indicating strong anticancer activity.

- HepG2 Cell Line Assessment : Another investigation reported that the compound induced G1 phase arrest in HepG2 cells, correlating with decreased proliferation rates.

- Antimicrobial Testing : In vitro tests showed that the compound exhibited bacteriostatic effects against both gram-positive and gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Q & A

Q. How to investigate reaction mechanisms in heterocyclic synthesis?

- Methodology : Employ isotopic labeling (e.g., N or H) during nitrosation or reduction steps. Track intermediates via in situ FTIR or NMR, as done in pyrazolo-tetrazepinone synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.